molecular formula C6H5N5 B1453349 Pyrazine-2-N-cyanoamidine CAS No. 1053656-81-7

Pyrazine-2-N-cyanoamidine

Cat. No.: B1453349
CAS No.: 1053656-81-7
M. Wt: 147.14 g/mol
InChI Key: GQEMVBNZQLEUED-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N’-Cyanopyrazine-2-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that N’-Cyanopyrazine-2-carboximidamide exhibits inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) . This interaction suggests that the compound may interfere with bacterial fatty acid synthesis, highlighting its potential as an antimicrobial agent.

Cellular Effects

N’-Cyanopyrazine-2-carboximidamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific enzymes can lead to alterations in metabolic flux and changes in metabolite levels . Additionally, its impact on gene expression may result in the modulation of cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of N’-Cyanopyrazine-2-carboximidamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) is a prime example of its enzyme inhibition capabilities . By binding to the active site of the enzyme, N’-Cyanopyrazine-2-carboximidamide prevents the enzyme from catalyzing its substrate, thereby disrupting the bacterial fatty acid synthesis pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-Cyanopyrazine-2-carboximidamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that N’-Cyanopyrazine-2-carboximidamide remains stable under specific conditions, allowing for prolonged interactions with target biomolecules . Its degradation products may also exhibit biological activity, contributing to the overall temporal effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N’-Cyanopyrazine-2-carboximidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N’-Cyanopyrazine-2-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Its inhibitory activity against Pseudomonas aeruginosa Enoyl-Acyl carrier protein reductase (Fab1) indicates its role in disrupting bacterial fatty acid synthesis . Additionally, the compound’s interactions with other metabolic enzymes may lead to changes in metabolic flux and alterations in metabolite levels, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of N’-Cyanopyrazine-2-carboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of N’-Cyanopyrazine-2-carboximidamide is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

N’-Cyanopyrazine-2-carboximidamide exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for understanding the compound’s mode of action and its potential impact on cellular processes.

Properties

IUPAC Name

N'-cyanopyrazine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5/c7-4-11-6(8)5-3-9-1-2-10-5/h1-3H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEMVBNZQLEUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679714
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-81-7
Record name N'-Cyanopyrazine-2-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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